![molecular formula C9H10N2O B071740 (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol CAS No. 178488-39-6](/img/structure/B71740.png)
(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
Overview
Description
(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol is an organic compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol . It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities. The compound features a methanol group attached to the 3-position of the imidazo[1,2-a]pyridine ring, with a methyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization and subsequent functionalization to introduce the methanol group . The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.
Major Products Formed
Oxidation: Formation of (5-Methylimidazo[1,2-a]pyridin-3-yl)aldehyde or (5-Methylimidazo[1,2-a]pyridin-3-yl)carboxylic acid.
Reduction: Formation of (5-Methylimidazo[1,2-a]pyridin-3-yl)methane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Development
(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol serves as a scaffold for designing new drugs targeting various diseases, particularly cancer. The imidazopyridine derivatives have been explored for their anti-tumor properties, potentially acting through mechanisms such as inhibiting cell proliferation and angiogenesis . Notably, compounds with similar structures have been utilized in existing medications for conditions like Alzheimer's disease .
Research indicates that this compound exhibits cytotoxic effects against certain cancer cell lines, suggesting its potential as a lead compound in anticancer drug development . Furthermore, studies have shown that it can form adducts with DNA, leading to mutations during replication, which raises concerns about its mutagenic potential .
Interaction Studies
Investigations into the binding affinity of this compound to various biomolecules are crucial for understanding its mechanism of action and potential toxicity. For instance, studies on its interactions with cytochrome P450 enzymes demonstrate its ability to inhibit specific isoforms, which may affect drug metabolism .
Cytotoxicity Studies
A study evaluated the cytotoxic effects of this compound on human cancer cell lines using MTT assays. The results indicated significant growth inhibition at certain concentrations, highlighting its potential therapeutic applications .
DNA Interaction Analysis
Research focused on how this compound interacts with DNA demonstrated that it could form adducts leading to mutations during DNA replication. This finding is critical for assessing the carcinogenic risk associated with exposure to similar compounds found in cooked meats and tobacco smoke .
Enzyme Inhibition Analysis
Investigations into its effects on cytochrome P450 enzymes revealed that this compound could inhibit specific isoforms. This inhibition could have implications for drug metabolism and efficacy in therapeutic settings .
Mechanism of Action
The mechanism of action of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound with diverse biological activities.
(5-Methylimidazo[1,2-a]pyridin-3-yl)aldehyde: An oxidized derivative.
(5-Methylimidazo[1,2-a]pyridin-3-yl)carboxylic acid: Another oxidized derivative.
Uniqueness
(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol is unique due to the presence of the methanol group, which can influence its reactivity and biological activity. This functional group allows for further chemical modifications and can enhance the compound’s solubility and interaction with biological targets .
Biological Activity
(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol is a heterocyclic compound characterized by its unique nitrogen-containing structure, which contributes to its significant biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry, particularly focusing on its mutagenic and anticancer properties.
Chemical Structure and Properties
The compound has the molecular formula and features a methyl group attached to the imidazo[1,2-a]pyridine core. The presence of the hydroxymethyl group at the 3-position of the pyridine ring enhances its solubility and reactivity, making it a valuable scaffold for drug development.
The biological activity of this compound primarily arises from its interaction with various molecular targets:
- Enzyme Inhibition : The compound can bind to specific enzymes, modulating their activity. For instance, it may interact with cytochrome P450 enzymes, which are crucial in drug metabolism and activation pathways .
- DNA Interaction : Studies indicate that this compound can form reactive intermediates capable of interacting with DNA, leading to potential mutagenic effects. This interaction is significant as it may contribute to DNA damage associated with cancer risk .
Mutagenicity and Carcinogenicity
Research has highlighted the mutagenic potential of this compound. Compounds structurally related to this compound have been implicated in increased cancer risk due to their ability to induce DNA damage. The following table summarizes key findings related to its mutagenic and carcinogenic activities:
Anticancer Properties
Recent studies have explored the anticancer potential of this compound:
- Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
- Mechanisms : Its anticancer activity may involve inhibition of cell proliferation and modulation of apoptosis pathways, although specific mechanisms require further investigation.
Case Studies
Several case studies have investigated the biological effects of this compound:
- Study on Cytotoxicity : A study evaluated the cytotoxic effects on human cancer cell lines using MTT assays, revealing significant growth inhibition at certain concentrations.
- DNA Interaction Studies : Research focused on the interaction between this compound and DNA showed that it could form adducts leading to mutations during DNA replication, highlighting its potential role as a carcinogen .
- Enzyme Inhibition Analysis : Investigations into its effects on cytochrome P450 enzymes demonstrated that it could inhibit specific isoforms, potentially affecting drug metabolism and efficacy in therapeutic settings .
Properties
IUPAC Name |
(5-methylimidazo[1,2-a]pyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-3-2-4-9-10-5-8(6-12)11(7)9/h2-5,12H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDFZQQVFPAFCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC=C(N12)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445624 | |
Record name | (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178488-39-6 | |
Record name | 5-Methylimidazo[1,2-a]pyridine-3-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178488-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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